

Application of Dihydronovobiocin in Drug Discovery Screening

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Compound of Interest

Compound Name: Dihydronovobiocin

Cat. No.: B3026005

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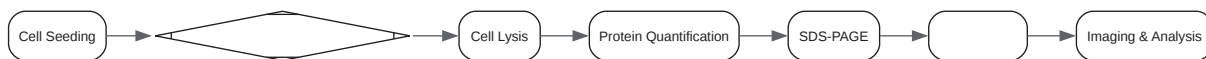
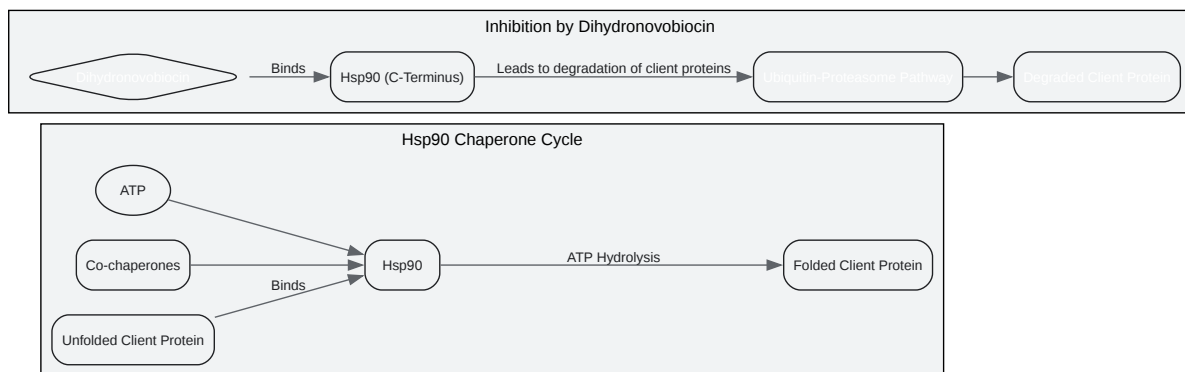
Introduction

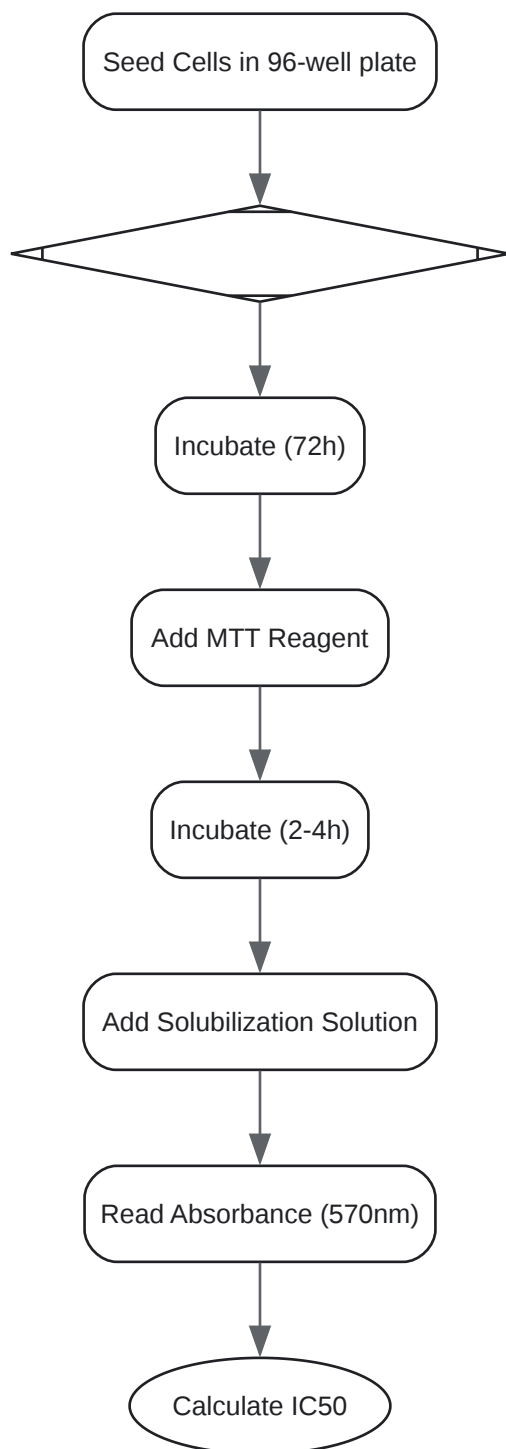
Dihydronovobiocin, a derivative of the aminocoumarin antibiotic novobiocin, has emerged as a valuable tool in drug discovery, particularly in the screening for inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are implicated in cancer and other diseases.[1][2][3][4] Unlike the majority of Hsp90 inhibitors that target the N-terminal ATP binding site, **Dihydronovobiocin** and its parent compound, novobiocin, bind to a distinct ATP-binding pocket in the C-terminus of Hsp90.[1][3][5] This alternative mechanism of action presents a significant advantage, as C-terminal inhibition circumvents the induction of the heat shock response, a pro-survival mechanism often triggered by N-terminal inhibitors.[1][6] This application note provides a comprehensive overview of the use of **Dihydronovobiocin** and its analogues in drug discovery screening, including detailed experimental protocols and data presentation.

Mechanism of Action

Dihydronovobiocin exerts its inhibitory effect on Hsp90 by binding to the C-terminal domain, interfering with the chaperone's dimerization and ATPase activity, which are essential for its function.[3] This disruption leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[4] Key oncogenic client proteins sensitive to Hsp90 inhibition include HER2, Raf-1, and Akt.[4][6] The degradation of these proteins disrupts

critical cell signaling pathways involved in proliferation, survival, and angiogenesis, making Hsp90 an attractive target for cancer therapy.





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